(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide
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Overview
Description
MMV665878 is a small molecule drug that has been identified as a potential antimalarial agent. It is part of the Medicines for Malaria Venture’s “Malaria Box” and “Pathogen Box” collections, which are designed to facilitate the discovery of new treatments for malaria and other infectious diseases . MMV665878 has shown promising activity against the malaria parasite Plasmodium falciparum by inhibiting the cation efflux pump Plasmodium falciparum ATPase 4 (PfATP4), which is crucial for maintaining sodium homeostasis in the parasite .
Preparation Methods
The synthetic routes and reaction conditions for MMV665878 are not extensively detailed in the available literature. it is known that MMV665878 is a quinazolidione analog, which suggests that its synthesis involves the formation of the quinazolidione core structure . Industrial production methods for MMV665878 have not been explicitly described, but the compound is likely synthesized through standard organic synthesis techniques involving multiple steps of chemical reactions and purification processes .
Chemical Reactions Analysis
MMV665878 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy as an antimalarial agent.
Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV665878 has several scientific research applications, particularly in the field of malaria research. It has been shown to inhibit the schizont-to-ring transition in Plasmodium falciparum by blocking parasite egress from host red blood cells . This makes it a valuable tool for studying the biology of malaria parasites and developing new antimalarial therapies. Additionally, MMV665878 has been used in studies to evaluate its transmission-blocking potential against Plasmodium vivax and Plasmodium berghei, further highlighting its importance in malaria research .
Mechanism of Action
The primary mechanism of action of MMV665878 involves the inhibition of PfATP4, a membrane protein that functions as a sodium/potassium pump . By inhibiting PfATP4, MMV665878 disrupts sodium homeostasis in the malaria parasite, leading to an increase in cytosolic sodium concentration and pH . This disruption ultimately prevents the parasite from exiting its host red blood cell and invading new cells, thereby inhibiting its replication and spread . Additionally, there is evidence suggesting that MMV665878 may also target respiratory pathways in the parasite .
Comparison with Similar Compounds
These compounds share a similar mechanism of action by targeting PfATP4 and disrupting sodium homeostasis in the malaria parasite . MMV665878 has been noted for its high inhibition activity and transmission-blocking potential, making it a particularly promising candidate for further development as an antimalarial agent .
Similar compounds include:
- MMV665830
- MMV665941
- MMV667491
- MMV006429
- MMV396715
- MMV019127
These compounds have shown varying degrees of efficacy in inhibiting malaria parasite growth and transmission, but MMV665878 stands out due to its potent activity and potential for further development .
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C20H21N3O4/c1-12(2)17(18(24)21-13-7-6-8-14(11-13)27-3)23-19(25)15-9-4-5-10-16(15)22-20(23)26/h4-12,17H,1-3H3,(H,21,24)(H,22,26)/t17-/m0/s1 |
InChI Key |
HGHQOEUVKUMVFT-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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